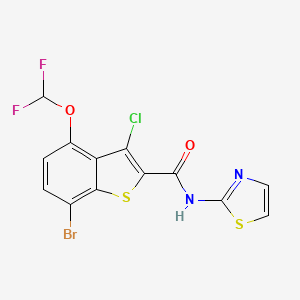![molecular formula C14H20F2N6O5S B10943268 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943268.png)
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. The difluoromethylation of heterocycles can be achieved via a radical process, which is a common method for introducing difluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydroxylamines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly due to the presence of the sulfonamide group, which is common in many drugs.
Agrochemicals: The compound might be used in the development of new pesticides or herbicides, leveraging its unique chemical structure.
Materials Science: The compound could be investigated for its properties as a functional material, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group could enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group might interact with biological targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanol
Uniqueness
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups makes it distinct from other similar compounds, potentially offering unique advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C14H20F2N6O5S |
|---|---|
Molecular Weight |
422.41 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitropyrazol-1-yl)propyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H20F2N6O5S/c1-4-27-13-11(22(23)24)8-20(19-13)7-5-6-17-28(25,26)12-9(2)18-21(10(12)3)14(15)16/h8,14,17H,4-7H2,1-3H3 |
InChI Key |
GCOIDTHDAVHICM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCCNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10943185.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943190.png)

![5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10943193.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10943200.png)
![2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10943209.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943222.png)
![Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10943229.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943230.png)
![5-Benzyl-2-[({3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10943238.png)

piperazino]carbonyl}-3-pyridyl)methanone](/img/structure/B10943251.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10943260.png)
![4-chloro-N-(4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-N-(6-chloropyridazin-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10943261.png)
